![molecular formula C24H17NO2S3 B375702 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375702.png)
5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of thiophene, chromene, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophen-2-yl-4-p-tolyl-4H-chromen-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with α-haloketones to yield the final thiazolidinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or chromene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-thiazolidin-4-one derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.
Chromene derivatives: Compounds with the chromene moiety are known for their antioxidant and anti-inflammatory properties.
Thiophene derivatives: These compounds are widely studied for their electronic properties and use in materials science.
Uniqueness
5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of three distinct moieties, each contributing to its diverse range of applications and properties. This makes it a versatile compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C24H17NO2S3 |
|---|---|
Molecular Weight |
447.6g/mol |
IUPAC Name |
(5E)-5-[[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17NO2S3/c1-14-8-10-15(11-9-14)21-16-5-2-3-6-18(16)27-22(19-7-4-12-29-19)17(21)13-20-23(26)25-24(28)30-20/h2-13,21H,1H3,(H,25,26,28)/b20-13+ |
InChI Key |
XRSJPTLZINOZRY-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2/C=C/4\C(=O)NC(=S)S4)C5=CC=CS5 |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)NC(=S)S4)C5=CC=CS5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)NC(=S)S4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-bromobenzoate](/img/structure/B375620.png)
![4-Bromo-2-{[(5-bromo-2-pyridinyl)imino]methyl}-1-naphthol](/img/structure/B375621.png)
![3,5-dichloro-N-[(3-{[(3,5-dichlorobenzoyl)amino]methyl}-1-adamantyl)methyl]benzamide](/img/structure/B375624.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)
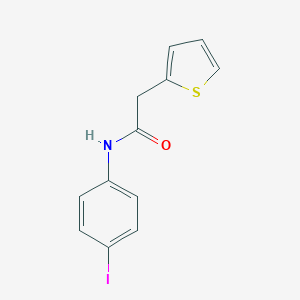

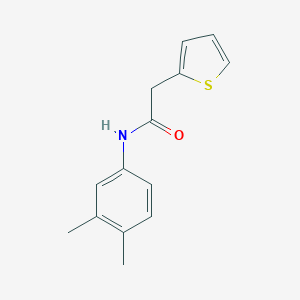
![4-methyl-N-{2-(1-naphthyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B375633.png)
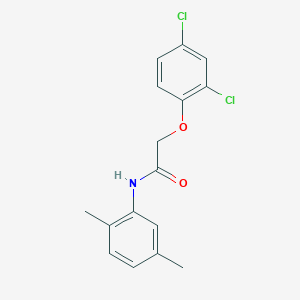
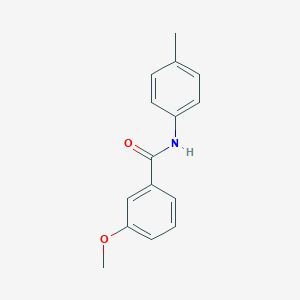
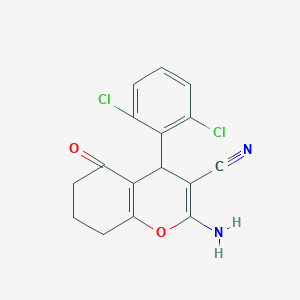
![2-(allylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B375638.png)

![N-[2-(9-anthryl)-1-(4-toluidinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B375640.png)
